3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride

Epigenetics LSD1/KDM1A inhibition Monoamine oxidase selectivity

3-[4-(2-Aminocyclopropyl)phenyl]phenol hydrochloride (synonym: OG-L002 hydrochloride; IUPAC: 4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride) is a chiral trans-cyclopropylamine derivative belonging to the tranylcypromine-analog class of irreversible lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors. The molecule exhibits a biphenyl-phenol scaffold with a defined (1R,2S) stereochemistry at the cyclopropylamine warhead, which is essential for its potency and selectivity profile.

Molecular Formula C15H16ClNO
Molecular Weight 261.749
CAS No. 1357298-75-9
Cat. No. B609722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride
CAS1357298-75-9
SynonymsOG-L002 HCl;  OG L002 HCl;  OGL002 HCl;  OG-L002 Hydrochloride;  OG L002 Hydrochloride;  OGL002 Hydrochloride; 
Molecular FormulaC15H16ClNO
Molecular Weight261.749
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl
InChIInChI=1S/C15H15NO.ClH/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12;/h1-8,14-15,17H,9,16H2;1H
InChIKeyVJDOOGRROQNQRV-DFQHDRSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-[4-(2-Aminocyclopropyl)phenyl]phenol hydrochloride (OG-L002 HCl, CAS 1357298-75-9): Compound Identity and Core Pharmacological Class


3-[4-(2-Aminocyclopropyl)phenyl]phenol hydrochloride (synonym: OG-L002 hydrochloride; IUPAC: 4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride) is a chiral trans-cyclopropylamine derivative belonging to the tranylcypromine-analog class of irreversible lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors . The molecule exhibits a biphenyl-phenol scaffold with a defined (1R,2S) stereochemistry at the cyclopropylamine warhead, which is essential for its potency and selectivity profile [1]. Biochemically, OG-L002 inhibits LSD1 with an IC50 of ~20 nM in cell-free assays while displaying substantially lower activity against the off-target monoamine oxidases MAO-A (IC50 1.38 μM) and MAO-B (IC50 0.72 μM), corresponding to 69-fold and 36-fold selectivity, respectively [2].

Why Tranylcypromine or Other MAO Inhibitors Cannot Substitute for 3-[4-(2-Aminocyclopropyl)phenyl]phenol hydrochloride in LSD1-Targeted Research


Generic LSD1 inhibitors such as tranylcypromine (TCP) and pargyline were originally designed as monoamine oxidase (MAO) inhibitors and inhibit LSD1 only as an off-target effect with significantly weaker potency (TCP IC50 for LSD1: ~20.7 μM in cell-free assay vs. ~1 mM in cellular antiviral assay) and negligible selectivity [1]. In contrast, OG-L002 achieves a ~1,000-fold improvement in biochemical LSD1 potency (IC50 20 nM) and a 69-fold selectivity window over MAO-A, making it suitable for experiments where MAO inhibition would confound phenotypic readouts . Substituting OG-L002 with TCP or other non-selective MAOIs in antiviral, epigenetic, or hematological models introduces dual-target confounding that can obscure LSD1-specific mechanisms and produce misleading structure-activity relationship conclusions [1].

Quantitative Differentiation Evidence for 3-[4-(2-Aminocyclopropyl)phenyl]phenol hydrochloride Relative to LSD1 Inhibitor Comparators


Biochemical LSD1 Inhibition Potency and MAO Selectivity vs. Tranylcypromine — Direct Head-to-Head Comparison

OG-L002 achieves approximately 1,000-fold greater biochemical potency against LSD1 compared to tranylcypromine (TCP), while inverting the selectivity profile away from MAO-A/B. In cell-free recombinant LSD1 demethylation assays, OG-L002 inhibited LSD1 with an IC50 of 20 nM versus TCP's IC50 of 20.7 μM . The selectivity profile is inverted: OG-L002 is 69-fold selective for LSD1 over MAO-A (IC50 1.38 μM) and 36-fold over MAO-B (IC50 0.72 μM), whereas TCP preferentially inhibits MAO-B (IC50 0.95 μM) and MAO-A (IC50 2.3 μM) over LSD1 (IC50 20.7 μM) . This represents a functional selectivity switch: OG-L002 is an LSD1 inhibitor with residual MAO activity, while TCP is an MAO inhibitor with residual LSD1 activity.

Epigenetics LSD1/KDM1A inhibition Monoamine oxidase selectivity

Cellular Antiviral Potency Against HSV-1 IE Gene Expression vs. Tranylcypromine and Clorgyline — Direct Head-to-Head Comparison in HeLa and HFF Cells

In a cellular model of HSV-1 lytic infection, OG-L002 suppressed viral immediate-early (ICP4 and ICP27) gene expression with approximately 100-fold greater potency than tranylcypromine and with clear discrimination from the MAO-A-specific inhibitor clorgyline [1]. In HeLa cells, OG-L002 inhibited HSV IE gene expression with an IC50 of ~10 μM, compared to ~1 mM for TCP; in human foreskin fibroblast (HFF) cells, the OG-L002 IC50 was ~3 μM [1]. Clorgyline, a selective MAO-A inhibitor, showed no substantial inhibition of viral IE gene expression at equivalent concentrations, confirming that the antiviral effect is LSD1-dependent and not mediated through MAO-A inhibition [1]. OG-L002 also reduced progeny viral yields by approximately 100-fold relative to DMSO control [1].

Antiviral research Herpes simplex virus Immediate-early gene suppression

In Vivo Suppression of HSV-1 Primary Lytic Infection in a Mouse Model vs. Vehicle and Acyclovir — Direct Comparison

OG-L002 demonstrated in vivo antiviral efficacy in a BALB/c mouse model of HSV-1 primary lytic infection, reducing viral loads in trigeminal ganglia in a dose-dependent manner at 6–40 mg/kg/day via intraperitoneal injection [1]. At day 3 post-infection under an LD90 viral inoculum, OG-L002 treatment produced viral load reductions comparable to the clinical standard acyclovir (100 mg/kg/day) [1]. OG-L002 also blocked HSV reactivation from latency in a mouse ganglion explant model, an activity not shared by acyclovir, which targets viral DNA polymerase rather than the epigenetic regulation of latency [1]. No significant toxicity was observed in HeLa or HFF cells at 50 μM OG-L002 [1].

In vivo antiviral efficacy HSV-1 mouse model Viral load reduction

Fetal Hemoglobin (HbF) Induction in Primary Human Erythroid Progenitor Cells vs. GSK-LSD1, Hydroxyurea, Tranylcypromine, and RN-1 — Cross-Study Comparison

In a comparative study of LSD1 inhibitors for fetal hemoglobin (HbF) induction in primary human CD34+ erythroid progenitor cells, OG-L002 at 0.1 μM induced 57.1% HbF-positive (F) cells, outperforming hydroxyurea (50 μM HU: 39.3%), RN-1 (0.1 μM: 30.1%), and achieving comparable levels to tranylcypromine at 4 μM (55.3%) [1]. Notably, OG-L002 achieved this at a 40-fold lower concentration than TCP. In the same study, GSK-LSD1 induced 56.5% F cells at 0.0015 μM and 42.6% at 0.003 μM, indicating GSK-LSD1 has superior potency on a per-concentration basis, but OG-L002 demonstrated a more sustained F-cell induction at higher concentrations [1]. In sickle cell disease (SCD) mice, OG-L002 treatment for 4 weeks increased F cells from ~2.5% (vehicle) to 6% (P<0.05), accompanied by reduced reticulocytosis (from >50% to 22%) and decreased sickled RBCs [1].

Fetal hemoglobin induction Sickle cell disease Erythroid differentiation

Selectivity Window Relative to Next-Generation LSD1 Clinical Candidates (GSK-LSD1, ORY-1001/Iadademstat) — Class-Level Inference

OG-L002 occupies a distinct position within the LSD1 inhibitor selectivity landscape that is relevant for experimental design. GSK-LSD1 achieves >1,000-fold selectivity over MAO-A/B (IC50 LSD1 = 16 nM), and ORY-1001 (iadademstat) also reports high selectivity (>100-fold, IC50 <20 nM) [1]. In contrast, OG-L002 exhibits a more moderate selectivity window of 36–69-fold over MAO-B and MAO-A, respectively . This intermediate selectivity can be advantageous: OG-L002 retains detectable MAO inhibitory activity (MAO-B IC50 = 0.72 μM; MAO-A IC50 = 1.38 μM), enabling its use as a dual-activity reference compound in assays designed to discriminate between LSD1-dependent and MAO-dependent phenotypes, whereas GSK-LSD1 and ORY-1001 are functionally silent at MAO at all relevant concentrations . Additionally, OG-L002's well-characterized in vivo pharmacokinetics in the published mouse HSV model (6–40 mg/kg/day i.p.) provide a dosing framework not yet published for many newer clinical candidates in comparable antiviral models .

LSD1 inhibitor selectivity Chemical probe optimization MAO counter-screening

Optimal Research and Procurement Application Scenarios for 3-[4-(2-Aminocyclopropyl)phenyl]phenol hydrochloride Based on Quantitative Differentiation Evidence


Herpesvirus Latency and Reactivation Mechanism Studies Requiring LSD1-Specific (Not MAO-Mediated) Antiviral Activity

OG-L002 is the compound of choice for dissecting the epigenetic regulation of HSV-1 and VZV latency-to-reactivation cycling. The mBio 2013 study demonstrated that OG-L002 suppresses HSV IE gene expression with ~100-fold greater cellular potency than tranylcypromine (IC50 ~10 μM vs. ~1 mM in HeLa cells) and that this activity is LSD1-dependent, as the selective MAO-A inhibitor clorgyline was inactive [1]. Critically, OG-L002 uniquely blocked HSV reactivation from latency in a mouse ganglion explant model — an endpoint inaccessible to acyclovir and not demonstrated for GSK-LSD1 or ORY-1001 in published antiviral models [1]. Researchers investigating the epigenetic barrier to herpesvirus reactivation should select OG-L002 over TCP to avoid MAO-mediated confounds and over newer LSD1 inhibitors that lack published antiviral validation.

Fetal Hemoglobin Induction Screening in Sickle Cell Disease and β-Thalassemia Drug Discovery Programs

As demonstrated in the Blood 2019 comparative study, OG-L002 induces 57.1% HbF-positive cells in primary human CD34+ erythroid cultures at 0.1 μM, outperforming hydroxyurea (39.3% at 50 μM), RN-1 (30.1% at 0.1 μM), and matching tranylcypromine at a 40-fold lower concentration [2]. While GSK-LSD1 achieves comparable F-cell percentages at sub-nanomolar concentrations (56.5% at 0.0015 μM), OG-L002's more moderate potency provides a wider dynamic range for dose-response studies, facilitating EC50 determination and combinatorial drug screening [2]. OG-L002 should be prioritized when the experimental goal is to benchmark novel HbF inducers against a well-characterized LSD1 inhibitor with published in vivo SCD mouse efficacy data.

LSD1/MAO Dual-Activity Reference Compound for Epigenetic Chemical Probe Selectivity Profiling Panels

OG-L002's intermediate selectivity profile (36–69-fold over MAO-B/MAO-A) makes it uniquely suited as a reference compound in selectivity profiling panels . Unlike GSK-LSD1 (>1,000-fold selective) or ORY-1001 (>100-fold selective), OG-L002 retains quantifiable MAO inhibitory activity, allowing researchers to use it as a positive control for both LSD1 and MAO enzymatic assays within a single compound . Procurement for epigenetic probe validation studies should include OG-L002 specifically to establish the selectivity threshold below which MAO-mediated off-target effects become detectable in cellular phenotypic assays.

In Vivo Proof-of-Concept Studies for Epigenetic Antiviral Therapy in Mouse Models of Herpesvirus Infection

OG-L002 is one of the few LSD1 inhibitors with published in vivo antiviral efficacy data. The mBio 2013 study established a dosing regimen of 6–40 mg/kg/day i.p. in BALB/c mice that significantly reduced HSV-1 viral loads in trigeminal ganglia and suppressed latency reactivation [1]. This published PK/PD framework reduces the experimental burden of de novo dose optimization. Researchers planning in vivo antiviral efficacy studies should procure OG-L002 over other LSD1 inhibitors that lack published in vivo antiviral dosing parameters, as the existing data enable direct replication and extension of the mBio findings without preliminary pharmacokinetic characterization.

Quote Request

Request a Quote for 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.